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For Researchers, Scientists, and Drug Development Professionals

Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog with a four-carbon threose sugar

backbone, distinguishing it from the five-carbon ribose or deoxyribose sugars found in RNA and

DNA, respectively. This structural modification confers remarkable resistance to nuclease

degradation, making TNA an attractive candidate for various therapeutic and diagnostic

applications, including antisense therapy, aptamers, and gene silencing. The synthesis of TNA

oligonucleotides is achieved through automated solid-phase phosphoramidite chemistry, a

method adapted from standard DNA and RNA synthesis. This document provides a detailed

protocol for the successful solid-phase synthesis, deprotection, and purification of TNA

oligonucleotides.

Principle of TNA Solid-Phase Synthesis
TNA oligonucleotides are synthesized in the 3' to 5' direction on a solid support, typically

controlled pore glass (CPG). The synthesis cycle consists of four main chemical reactions:

De-blocking (Detritylation): Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting

group from the terminal nucleotide of the growing chain.
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Coupling: Addition of the next TNA phosphoramidite monomer to the deprotected 5'-hydroxyl

group. This step is a critical determinant of the overall synthesis yield.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of

deletion-mutant sequences.

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate

triester.

Due to the stereochemical differences in the threose sugar, TNA phosphoramidites exhibit

different reaction kinetics compared to their DNA or RNA counterparts. Therefore, modifications

to the standard synthesis cycle, particularly longer coupling times and potentially higher

phosphoramidite concentrations, are often necessary to achieve high coupling efficiencies.

Experimental Protocols
TNA Phosphoramidite Monomer Preparation
TNA phosphoramidite monomers for A, C, G, and T are synthesized from L-ascorbic acid.[1]

The process involves the protection of the threofuranosyl sugar, followed by Vorbrüggen-

Hilbert-Johnson glycosylation to introduce the nucleobase, and subsequent phosphitylation to

generate the reactive phosphoramidite.[1] An improved synthesis for the guanosine TNA

phosphoramidite has been developed to enhance coupling efficiency by avoiding bulky

protecting groups.[2]

Automated Solid-Phase Synthesis
TNA oligonucleotides are synthesized on a standard automated DNA/RNA synthesizer. The

following protocol is a general guideline and may require optimization based on the specific

synthesizer and sequence.

Table 1: Reagents for TNA Solid-Phase Synthesis
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Reagent Composition Purpose

Deblocking Solution
3% Trichloroacetic Acid (TCA)

in Dichloromethane (DCM)

Removes the 5'-DMT

protecting group.

Activator
0.45 M 5-Ethylthio-1H-tetrazole

(ETT) in Acetonitrile

Activates the incoming

phosphoramidite for coupling.

TNA Phosphoramidites

0.1 M solution of each TNA

phosphoramidite in anhydrous

Acetonitrile

Building blocks for the growing

oligonucleotide chain.

Capping Reagent A
Acetic Anhydride/2,6-

Lutidine/THF

Acetylates unreacted 5'-

hydroxyl groups.

Capping Reagent B 16% N-Methylimidazole in THF
Catalyst for the capping

reaction.

Oxidizing Solution
0.02 M Iodine in

THF/Pyridine/Water

Oxidizes the phosphite triester

to a phosphate triester.

Washing Solution Anhydrous Acetonitrile
Washes the solid support

between reaction steps.

Synthesis Cycle Parameters:

The synthesis cycle is programmed into the automated synthesizer. Key parameters that differ

from standard DNA synthesis are the coupling times.

Table 2: Recommended Synthesis Cycle Parameters for TNA Oligonucleotides

Step Reagent Wait Time (seconds)

1. Deblocking 3% TCA in DCM 60

2. Coupling
TNA Phosphoramidite +

Activator
300 - 600

3. Capping Capping A + Capping B 30

4. Oxidation 0.02 M Iodine Solution 30
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Note: A longer coupling time of up to 10 minutes (600 seconds) may be necessary to achieve

optimal coupling efficiency, especially for G and C residues. A double coupling step can also be

implemented to maximize yield.

Cleavage and Deprotection
Following synthesis, the TNA oligonucleotide is cleaved from the solid support, and the

protecting groups on the nucleobases and phosphate backbone are removed.

Protocol:

Transfer the CPG solid support from the synthesis column to a 2 mL screw-cap vial.

Add 1.5 mL of 30% aqueous ammonium hydroxide.[2]

Seal the vial tightly and incubate at 55°C for 18 hours.[2]

Allow the vial to cool to room temperature.

Centrifuge the vial to pellet the CPG support.

Carefully transfer the supernatant containing the deprotected TNA oligonucleotide to a new

tube.

Evaporate the ammonium hydroxide solution to dryness using a centrifugal vacuum

concentrator.

Resuspend the TNA oligonucleotide pellet in an appropriate buffer (e.g., nuclease-free water)

for purification.

Purification of TNA Oligonucleotides
Purification of the crude TNA oligonucleotide is essential to remove truncated sequences and

other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a

commonly used method.

Table 3: RP-HPLC Purification Parameters for TNA Oligonucleotides
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Parameter Specification

Column
C18 reverse-phase column (e.g., 5 µm particle

size, 100 Å pore size)

Mobile Phase A
0.1 M Triethylammonium acetate (TEAA), pH

7.0

Mobile Phase B 100% Acetonitrile

Gradient 5% to 50% Mobile Phase B over 30 minutes

Flow Rate 1.0 mL/min

Detection UV absorbance at 260 nm

Protocol:

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

Dissolve the crude TNA oligonucleotide in Mobile Phase A.

Inject the sample onto the HPLC column.

Run the gradient program to elute the TNA oligonucleotide. The full-length product will

typically elute as the major peak.

Collect the fractions corresponding to the main peak.

Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.

Pool the pure fractions and lyophilize to obtain the purified TNA oligonucleotide.

Alternatively, denaturing polyacrylamide gel electrophoresis (PAGE) can be used for

purification, which separates oligonucleotides based on size.

Data Presentation
Table 4: Expected Coupling Efficiencies for TNA Phosphoramidites
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TNA Phosphoramidite
Expected Stepwise Coupling Efficiency
(%)

tA > 98%

tC > 97%

tG > 96%

tT > 98%

Note: Coupling efficiencies can be influenced by the synthesizer, reagents, and specific

sequence. These values are typical estimates under optimized conditions with extended

coupling times.
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Caption: Workflow for TNA Oligonucleotide Solid-Phase Synthesis.
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Caption: TNA Oligonucleotide Deprotection and Purification Logic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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